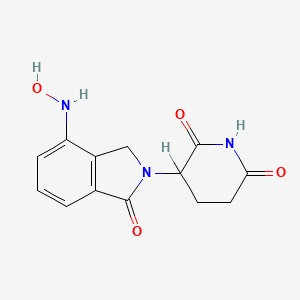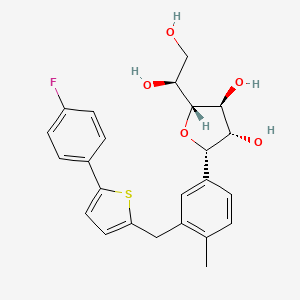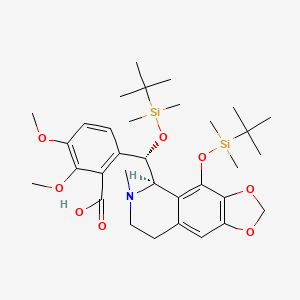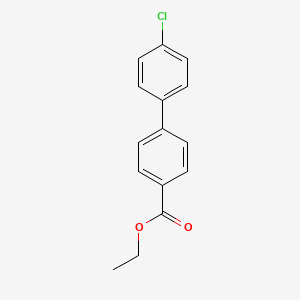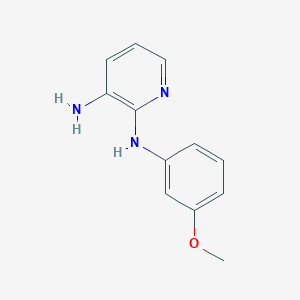
2-N-(3-methoxyphenyl)pyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(3-methoxyphenyl)pyridine-2,3-diamine is an organic compound with a molecular formula of C12H13N3O This compound is characterized by the presence of a pyridine ring substituted with a 3-methoxyphenyl group and two amino groups at positions 2 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-methoxyphenyl)pyridine-2,3-diamine typically involves the reaction of 3-methoxyaniline with pyridine-2,3-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product. The reaction conditions often include heating the reaction mixture to temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-N-(3-methoxyphenyl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-N-(3-methoxyphenyl)pyridine-2,3-diamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-N-(3-methoxyphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Di(het)arylpyridines: These compounds share a similar pyridine core but differ in the substitution pattern and functional groups.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: This compound contains an indole moiety fused to the pyridine ring, offering different chemical and biological properties.
Uniqueness
2-N-(3-methoxyphenyl)pyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the 3-methoxyphenyl group and the two amino groups at positions 2 and 3 of the pyridine ring contribute to its unique properties and applications in various fields of research.
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-N-(3-methoxyphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C12H13N3O/c1-16-10-5-2-4-9(8-10)15-12-11(13)6-3-7-14-12/h2-8H,13H2,1H3,(H,14,15) |
Clé InChI |
YIHWKGHDHXERJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=C(C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
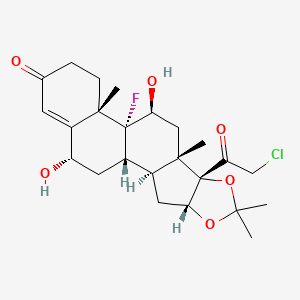


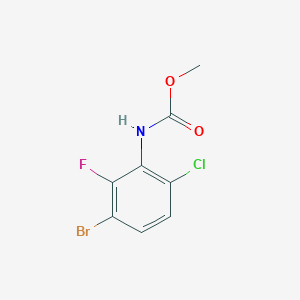
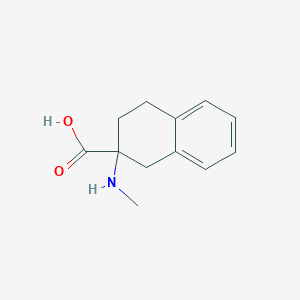
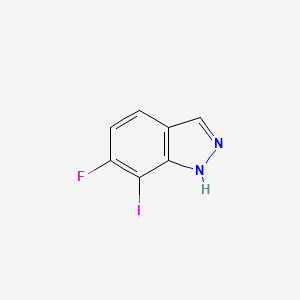
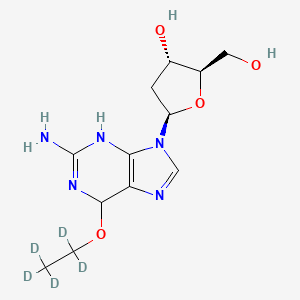
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
